(4E)-4-[4-(benzyloxy)-3-methoxybenzylidene]-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
The compound (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic molecule that belongs to the class of oxazolone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzyl ether group, a methoxy group, and a phenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves a multi-step process. One common method includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 3-phenyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The benzyl ether and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolone derivatives with different substituents, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **(4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE shares similarities with other oxazolone derivatives, such as:
- (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
- (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE
Uniqueness
The uniqueness of (4E)-4-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl ether and methoxy groups enhances its reactivity and potential for interaction with biological targets.
Properties
Molecular Formula |
C24H19NO4 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C24H19NO4/c1-27-22-15-18(12-13-21(22)28-16-17-8-4-2-5-9-17)14-20-23(25-29-24(20)26)19-10-6-3-7-11-19/h2-15H,16H2,1H3/b20-14+ |
InChI Key |
DRLRKXSRBGBXMI-XSFVSMFZSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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